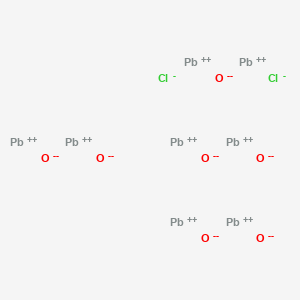
Lead chloride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Lead chloride oxide can be synthesized through various methods. One common method involves the reaction of lead(II) oxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Lead chloride oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) oxide.
Reduction: It can be reduced to lead metal under certain conditions.
Substitution: this compound can react with other halides to form different lead halide compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lead chloride oxide has various applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other lead compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Mecanismo De Acción
The mechanism by which lead chloride oxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This can lead to toxic effects, particularly in the nervous system. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Lead chloride oxide can be compared with other lead compounds, such as lead(II) acetate and lead(II) nitrate. While all these compounds contain lead, they differ in their chemical properties and applications. This compound is unique in its specific reactivity and the types of products it forms in chemical reactions. Similar compounds include:
- Lead(II) acetate
- Lead(II) nitrate
- Lead(IV) oxide
Propiedades
Número CAS |
12205-72-0 |
|---|---|
Fórmula molecular |
Cl2O2Pb3 |
Peso molecular |
724.5048 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















